2-Selenouracil

Overview

Description

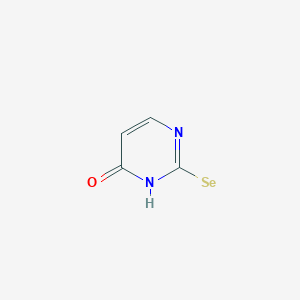

2-Selenouracil is a selenium-modified uridine that plays an important role in the precise reading of genetic information and tuning of protein biosynthesis . It is present in the wobble position of transfer RNAs (tRNAs) and operates as a key element of biological molecules involved in the protection of cells against oxidative damage .

Synthesis Analysis

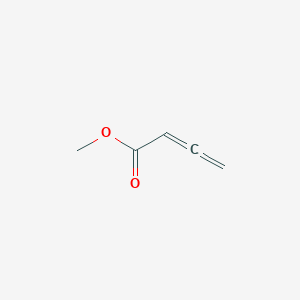

The synthesis of this compound involves various oxidation pathways. When treated with hydrogen peroxide at selected pH values, this compound was found to be more prone to oxidation than its sulfur analog . It predominantly produced diselenide Ura-Se-Se-Ura, which spontaneously transformed to a previously unknown Se-containing two-ring compound .Molecular Structure Analysis

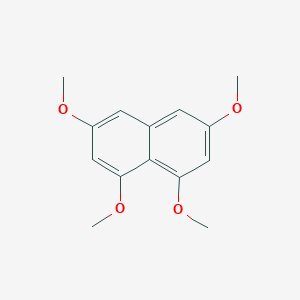

The molecular structure of this compound involves a dimeric 2c-3e Se-Se-bonded radical in neutral form . This dimeric radical is formed in the reaction of a selenyl-type radical with this compound, and both radicals are in equilibrium .Chemical Reactions Analysis

One-electron oxidation of this compound by hydroxyl and azide radicals leads to various primary reactive intermediates . The transient absorption spectra recorded in these reactions are dominated by an absorption band, the intensity of which depends on the concentration of this compound and pH .Physical And Chemical Properties Analysis

Different selenium substitutions on uracil can lead to a certain extent of different vertical and adiabatic excitation energies, excited-state properties, and relaxation pathways . These insights could help understand the photophysics of selenium-substituted nucleobases .Scientific Research Applications

Photophysical Properties and Potential Therapeutic Use

2-Selenouracil shows remarkable photophysical properties due to its ability to efficiently populate and depopulate reactive triplet states in an ultrashort timescale. These properties, along with its significantly red-shifted absorption spectrum, position this compound as a potential specialized photosensitizer for photodynamic therapy (Mai, Wolf, & González, 2019).

Radiolabeling for Scientific Studies

The synthesis of 73Se labeled this compound has been achieved using the isotope exchange reaction method, providing a means for detailed scientific studies involving radiolabeled compounds (Ogawa & Taki, 1986).

Oxidation and Redox Chemistry

This compound's interaction with radicals like hydroxyl and azide radicals leads to the formation of various reactive intermediates, offering insights into its oxidation and redox chemistry (Skotnicki et al., 2021).

Gas-Phase Basicity and Acidity

Research has shown that this compound behaves as a base of moderate strength in the gas phase and is a stronger acid than uracil. This information is significant for understanding its chemical behavior and potential applications in various scientific fields (Trujillo, Mó, & Yáñez, 2008).

Protoprotic Tautomerism

The study of prototropic tautomerism of selenouracils, including this compound, using density functional theory (DFT) methods, provides valuable insights into their chemical stability and behavior, which is crucial for various scientific applications (Trujillo, Mó, & Yáñez, 2007).

Structural Characterization

Detailed structural characterization of selenium analogues of various compounds, including this compound, offers insights into the molecular structure and potential applications in fields like drug design and molecular biology (Antoniadis et al., 2006).

Interaction with Calcium

Investigations into the interaction of calcium (Ca2+) with seleno derivatives of uracil, including this compound, contribute to a deeper understanding of the biological relevance and potential therapeutic applications of these compounds (Lamsabhi et al., 2008).

Mechanism of Action

Upon photoirradiation to the bright S2 state, 2-Selenouracil quickly relaxes to its S2 minimum and then moves in an essentially barrierless way to a nearby S2/S1 conical intersection near which the S1 state is populated . Next, the S1 system arrives at an S1/T2/T1 intersection where a large S1/T1 spin–orbit coupling makes the T1 state populated .

Safety and Hazards

Properties

InChI |

InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORROJBNUAGYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

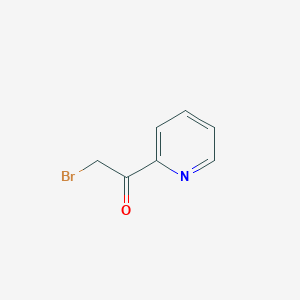

C1=CN=C(NC1=O)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168258, DTXSID10900986 | |

| Record name | 2-Selenouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_32 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10900986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16724-03-1 | |

| Record name | 2-Selenouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Selenouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Selenouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)

![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)